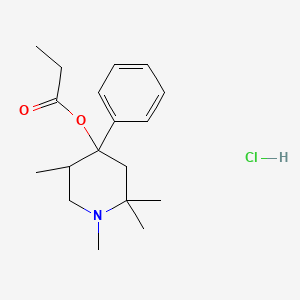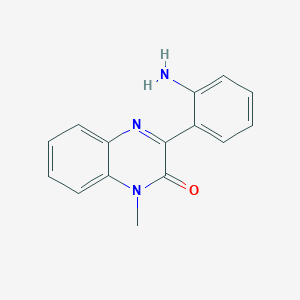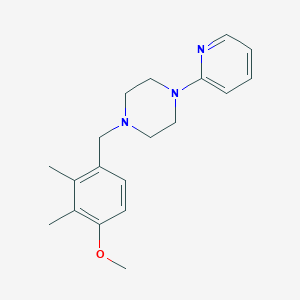![molecular formula C18H23N3S B5650746 1-[4-(methylthio)benzyl]-4-(4-pyridinylmethyl)piperazine](/img/structure/B5650746.png)
1-[4-(methylthio)benzyl]-4-(4-pyridinylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives often involves nucleophilic substitution reactions, palladium-catalyzed coupling reactions, or modifications of pre-existing piperazine compounds. For instance, the synthesis of closely related compounds typically involves the reaction of piperazine with different electrophiles or through the use of palladium-catalyzed cross-coupling reactions to introduce various substituents onto the piperazine ring.
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including 1-[4-(Methylthio)benzyl]-4-(4-pyridinylmethyl)piperazine, is characterized by X-ray crystallography which reveals the precise arrangement of atoms within the molecule. These structures often show the piperazine ring adopting a chair conformation, with substituents affecting the overall molecular geometry and potential for intermolecular interactions.
Chemical Reactions and Properties
Piperazine derivatives undergo a variety of chemical reactions, including nucleophilic substitution, acylation, and alkylation. The reactivity of the piperazine nitrogen atoms allows for the introduction of various functional groups, which can significantly alter the chemical properties and biological activity of the compound.
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature and position of the substituents on the piperazine ring. The introduction of groups like methylthio and pyridinylmethyl can affect these properties, impacting the compound's behavior in different solvents and under various conditions.
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including acidity, basicity, and reactivity, are determined by the electronic effects of the substituents. Piperazine itself is a secondary amine, exhibiting basicity that can be modified by attaching electron-withdrawing or electron-donating groups. This influences the compound's interactions with other molecules and its stability under different chemical conditions.
For detailed insights and specific methodologies related to the synthesis, structure, and properties of this compound and related compounds, refer to the following sources:
Shibuya et al. (2018) provide insights into the design and synthesis of piperazine derivatives with enhanced solubility and oral absorption, which could offer parallels to the synthesis and properties of the compound (Shibuya et al., 2018).
Naveen et al. (2007) discuss the crystal structure of a piperazine derivative, highlighting the conformation of the piperazine ring and the geometry around substituents, which might be relevant for understanding the molecular structure of this compound (Naveen et al., 2007).
properties
IUPAC Name |
1-[(4-methylsulfanylphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3S/c1-22-18-4-2-16(3-5-18)14-20-10-12-21(13-11-20)15-17-6-8-19-9-7-17/h2-9H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDVLEUTBUUQJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzimidazol-1-yl)-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B5650664.png)
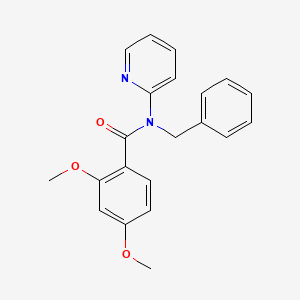
![3-{[(3S*,4R*)-3,4-dihydroxy-4-methylpiperidin-1-yl]carbonyl}-1-methylquinoxalin-2(1H)-one](/img/structure/B5650679.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B5650692.png)
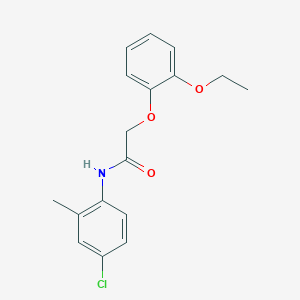
![7-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2,8-dimethyl-4-quinolinol](/img/structure/B5650707.png)
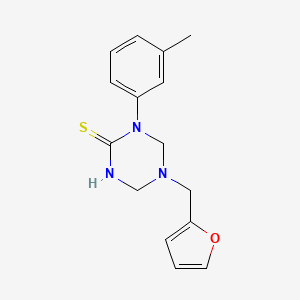
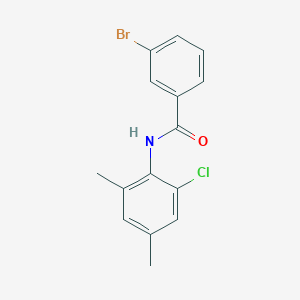
![1-(cyclopropylcarbonyl)-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5650727.png)
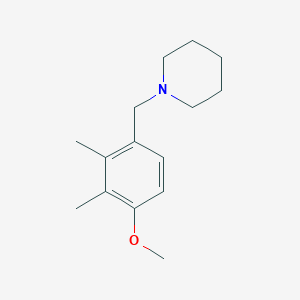
![5-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5650754.png)
